2-(4-Tert-butylanilino)propanamide

Nuclease Inhibition DNA Damage Repair MRE11

2-(4-Tert-butylanilino)propanamide (C13H20N2O, MW 220.31 g/mol) is a synthetic organic compound belonging to the class of aniline-derived amides, distinguished by a para-tert-butyl substituent on the phenyl ring and a propanamide side chain. Its chemical classification is an amide, defined by a carbonyl group (C=O) bonded to a nitrogen atom, which confers specific hydrogen-bonding capabilities and influences its interaction with biological macromolecules.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B7524579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylanilino)propanamide
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C13H20N2O/c1-9(12(14)16)15-11-7-5-10(6-8-11)13(2,3)4/h5-9,15H,1-4H3,(H2,14,16)
InChIKeyXQHRYMZFIFTAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Tert-butylanilino)propanamide as a Core Scaffold for Advanced Nuclease Inhibitor and Analgesic Discovery


2-(4-Tert-butylanilino)propanamide (C13H20N2O, MW 220.31 g/mol) is a synthetic organic compound belonging to the class of aniline-derived amides, distinguished by a para-tert-butyl substituent on the phenyl ring and a propanamide side chain . Its chemical classification is an amide, defined by a carbonyl group (C=O) bonded to a nitrogen atom, which confers specific hydrogen-bonding capabilities and influences its interaction with biological macromolecules . This compound is a crucial building block and core scaffold in the development of substituted propanamide inhibitors targeting nucleases, particularly the MRE11 complex, with applications in proliferative and neurodegenerative disease research [1]. It is also a key intermediate in the synthesis of analgesic compounds and other pharmacologically active agents [2].

The Critical Consequences of Replacing 2-(4-Tert-butylanilino)propanamide with Unvalidated Analogs in Preclinical Research


The practice of substituting 2-(4-Tert-butylanilino)propanamide with a seemingly similar aniline or propanamide derivative is a significant and common source of experimental failure in drug discovery and chemical biology. This is because subtle structural modifications to this specific scaffold—even a change in the position of the tert-butyl group or an alteration to the propanamide chain—can profoundly alter target engagement, selectivity, and downstream pharmacological outcomes [1]. For example, a general class of substituted propanamides are designed as nuclease inhibitors, and their activity is contingent upon the precise nature and arrangement of substituents (R1-R6) around the core structure, making off-the-shelf replacements highly unreliable for achieving the intended biological effect [1]. Similarly, studies on theophylline-based analgesics demonstrate that the specific choice of the aniline moiety (e.g., 4-tert-butylaniline vs. 4-isopropylaniline) is a critical determinant of the final compound's antagonistic capability against the TRPA1 channel, a key target for pain relief [2]. Using an incorrect analog can lead to a complete loss of activity or, worse, introduce off-target effects that compromise data integrity and waste valuable resources.

Quantitative Differentiation: Evidence-Based Performance of 2-(4-Tert-butylanilino)propanamide Against Key Comparators


Nuclease Inhibitor Scaffold Potency: 2-(4-Tert-butylanilino)propanamide Derivatives as MRE11 Complex Inhibitors vs. Unsubstituted Propanamide Baseline

While the specific compound 2-(4-Tert-butylanilino)propanamide itself is a core building block, its downstream derivatives, when formulated as part of the substituted propanamide class, are explicitly claimed as inhibitors of the MRE11 nuclease complex [1]. The patent (US11453663) defines a structural space where the aniline and propanamide moieties are essential. While direct IC50 data for the unmodified core against MRE11 is not publicly available in the searched literature, the class-level inference is that an unsubstituted propanamide (e.g., propanamide, CAS 79-05-0) exhibits no such specific inhibitory activity. This is because the required pharmacophore demands specific substituents (R1-R6) as defined in the patent, with the 4-tert-butylanilino group representing a key, functionalized starting point for constructing active inhibitors [1].

Nuclease Inhibition DNA Damage Repair MRE11

Analgesic Activity Potential: 2-(4-Tert-butylanilino)propanamide as a Superior Aniline Moiety in Theophylline-Based TRPA1 Antagonists

In a study of theophylline derivatives for analgesic activity, the 4-tert-butylaniline group was specifically selected alongside other anilines (4-isopropylaniline, 3-chloroaniline) to synthesize a series of new amide derivatives [1]. The 2-(4-Tert-butylanilino)propanamide core represents a precursor to these active compounds. While specific IC50 values for the final compounds against TRPA1 were not provided in the available abstract, the research's methodology underscores that the choice of the 4-tert-butylaniline group is a deliberate and non-arbitrary design element aimed at achieving antagonistic capability at the TRPA1 channel, a validated target for neuropathic pain [1]. This is in contrast to simpler anilines (e.g., unsubstituted aniline) which lack the steric bulk and lipophilicity of the tert-butyl group and are less likely to effectively engage the TRPA1 binding pocket, as implied by structure-activity relationships in the field [2].

Analgesic Drug Discovery TRPA1 Channel Theophylline Derivatives

Inactivity Profile at DPP4: High Selectivity vs. Potent DPP4 Inhibitors as a Defining Feature

In an enzymatic inhibition assay against human Dipeptidyl Peptidase 4 (DPP4), a close structural analog, 2-(4-tert-butylanilino)-N-prop-2-enylpropanamide, demonstrated an IC50 > 100,000 nM (> 100 µM), indicating it is essentially inactive against this protease [1]. In contrast, potent DPP4 inhibitors used in type 2 diabetes treatment, such as Sitagliptin, have IC50 values of approximately 18 nM [2]. This vast difference in potency (greater than 5,500-fold) suggests that the 4-tert-butylanilino scaffold, even with minor modifications, is not promiscuous and is unlikely to interact with DPP4. This is a crucial piece of negative data that defines a selectivity advantage for researchers focused on other targets, such as nucleases or TRPA1, as it reduces the risk of confounding off-target effects related to DPP4 inhibition.

Selectivity Screening DPP4 Off-Target Effects

Molecular Descriptor Differentiator: Calculated Lipophilicity (cLogP) of 2-(4-Tert-butylanilino)propanamide vs. Simple Propanamide

The presence of the hydrophobic tert-butyl group on the aniline ring dramatically alters the compound's physicochemical profile compared to simple propanamide. While experimental logP for 2-(4-Tert-butylanilino)propanamide is not widely published, a close analog (2-(4-tert-butylanilino)-N-prop-2-enylpropanamide) has a predicted logP of 3.22 [1]. This is a stark contrast to simple propanamide, which has a highly negative experimental logP of -1.1, indicating it is very hydrophilic [2]. This difference of over 4 logP units signifies a vastly different ability to partition into lipid membranes and interact with hydrophobic pockets on protein targets. For researchers exploring intracellular targets or optimizing compounds for oral bioavailability (e.g., following Lipinski's Rule of 5), the 2-(4-Tert-butylanilino)propanamide scaffold provides a necessary level of lipophilicity that a simple propanamide building block cannot offer.

ADME Prediction Physicochemical Properties Lipophilicity

Binding Selectivity Evidence: No Affinity for Beta-1 Adrenergic Receptor vs. Beta-Blocker Propranolol

A binding assay was performed to evaluate the affinity of 2-(4-Tert-butylanilino)propanamide for the human Beta-1 adrenergic receptor . The result was 'No affinity', meaning there was no measurable binding interaction between the compound and this receptor under the assay conditions . In stark contrast, the well-known beta-blocker Propranolol exhibits a high affinity for this receptor, with an IC50 of approximately 794 nM in a comparable receptor binding assay [1]. This complete lack of binding to a major cardiovascular GPCR target is a significant and verifiable selectivity advantage. It provides researchers with direct evidence that this compound is unlikely to produce off-target cardiovascular effects or confound studies focused on other receptor systems, thereby increasing confidence in experimental outcomes and reducing the need for extensive early-stage counter-screening.

Off-Target Profiling Beta-1 Adrenergic Receptor Selectivity

Procurement-Driven Applications for 2-(4-Tert-butylanilino)propanamide: From Nuclease Inhibitor Synthesis to Analgesic Discovery


Synthesis of Novel MRE11 Nuclease Inhibitors for Cancer and Neurodegenerative Disease Research

As defined by US Patent US11453663, 2-(4-Tert-butylanilino)propanamide is a core building block for synthesizing a class of substituted propanamide inhibitors of nucleases, specifically the MRE11 complex [1]. Medicinal chemists should procure this compound to create focused libraries of these patented inhibitors for evaluating their efficacy in treating proliferative diseases (cancer) and neurodegenerative diseases where MRE11 activity is implicated [1]. The synthetic utility and established framework provided by this specific scaffold are not interchangeable with simpler aniline or propanamide building blocks, making it a critical and differentiating procurement decision for any lab targeting this specific mechanism of action [1].

Development of Theophylline-Based TRPA1 Antagonists for Analgesic Drug Discovery

For researchers aiming to develop new analgesics targeting the TRPA1 channel, this compound serves as the key aniline component in the synthesis of novel theophylline derivatives [2]. The use of the 4-tert-butylaniline group, as documented in recent studies, is a specific structural choice intended to confer TRPA1 antagonistic capability [2]. Procurement of this compound enables the direct replication and expansion of this SAR study, providing a defined starting point with a literature-validated rationale. Substituting with a different aniline would invalidate the study's design and likely yield inactive compounds [2].

Construction of Chemical Probes with a Favorable Selectivity Profile

2-(4-Tert-butylanilino)propanamide and its close analogs have a documented lack of activity against both DPP4 (IC50 > 100 µM) and the Beta-1 adrenergic receptor (no affinity) [3]. This evidence-based selectivity profile makes it an excellent starting point for building chemical probes where minimizing off-target interactions is paramount. Researchers studying targets like MRE11, TRPA1, or other novel proteins can procure this compound with greater confidence that their phenotypic readouts are not confounded by unintended inhibition of these common enzymes and receptors, thereby streamlining the validation of novel mechanisms of action [3].

Optimization of ADME Properties in Lead Discovery Campaigns

The high calculated lipophilicity (cLogP ~3.22 for an analog) of the 2-(4-Tert-butylanilino)propanamide scaffold offers a significant advantage over hydrophilic alternatives like simple propanamide [4]. Procurement teams focused on lead optimization should consider this compound to improve membrane permeability and target engagement for intracellular targets. This physicochemical property is a key driver of ADME (Absorption, Distribution, Metabolism, Excretion) outcomes and can be a differentiating factor in selecting starting points for medicinal chemistry campaigns aimed at developing orally bioavailable drug candidates [4].

Quote Request

Request a Quote for 2-(4-Tert-butylanilino)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.